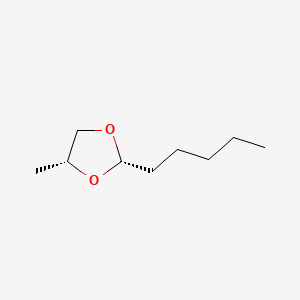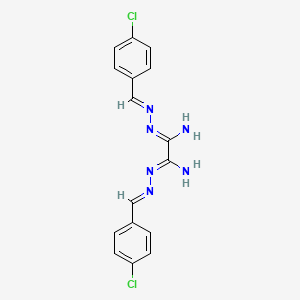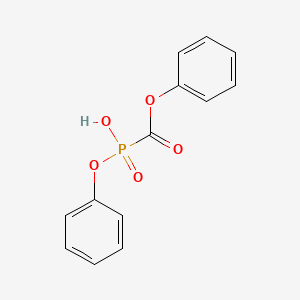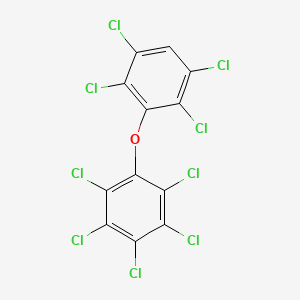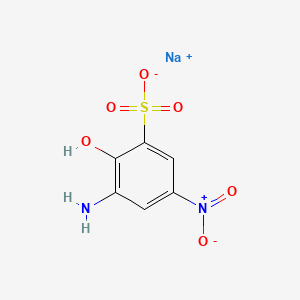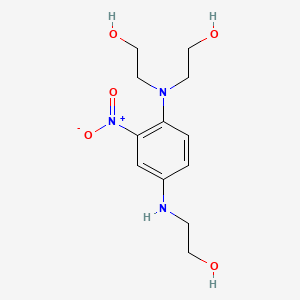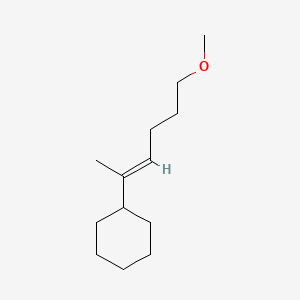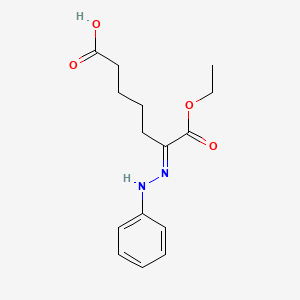
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a phenylhydrazono group attached to a heptane-dioate backbone. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1-ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate typically involves the reaction of ethyl hydrogen heptane-1,7-dioate with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazono group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenylhydrazono group, using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazone derivatives and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 1-ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate involves its interaction with specific molecular targets and pathways. The phenylhydrazono group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate can be compared with other similar compounds, such as:
1-Ethyl hydrogen 2-(phenylhydrazono)hexane-1,6-dioate: This compound has a similar structure but with a shorter carbon chain, which may affect its chemical properties and reactivity.
1-Ethyl hydrogen 2-(phenylhydrazono)octane-1,8-dioate: This compound has a longer carbon chain, which can influence its solubility and other physical properties.
2-(2-Phenylhydrazono)heptanedioic acid hydrogen 1-ethyl ester: This is a closely related compound with slight variations in its structure, leading to differences in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
42137-32-6 |
|---|---|
Molekularformel |
C15H20N2O4 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
(6E)-7-ethoxy-7-oxo-6-(phenylhydrazinylidene)heptanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(20)13(10-6-7-11-14(18)19)17-16-12-8-4-3-5-9-12/h3-5,8-9,16H,2,6-7,10-11H2,1H3,(H,18,19)/b17-13+ |
InChI-Schlüssel |
HDQLUPPPXZOZBA-GHRIWEEISA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/CCCCC(=O)O |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







